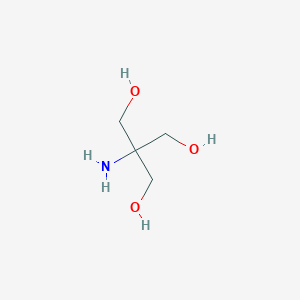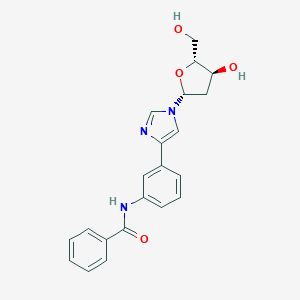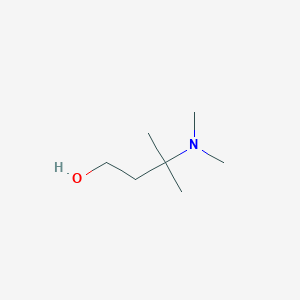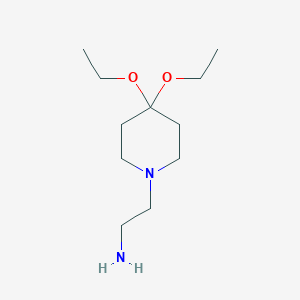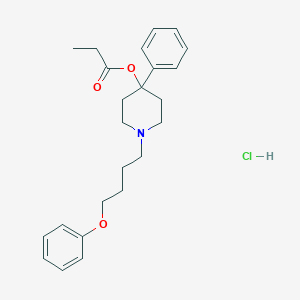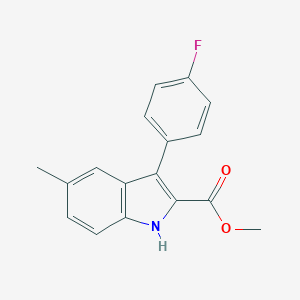
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15IO4. It is a cyclopropane derivative that contains two ester groups and an iodomethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl 2-allylmalonate with iodine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is cooled to low temperatures (around -5°C to 0°C) during the addition of reagents and then allowed to warm to room temperature for completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of diethyl 2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate.
Oxidation: Formation of diethyl 2-(carboxymethyl)cyclopropane-1,1-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution, while the ester groups can participate in various transformations. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to ring-opening reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the iodomethyl group and is less reactive in substitution reactions.
Diethyl 2-bromomethylcyclopropane-1,1-dicarboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.
Diethyl 2-chloromethylcyclopropane-1,1-dicarboxylate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.
Uniqueness
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications.
Eigenschaften
IUPAC Name |
diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUCLLNNEFPGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1CI)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451062 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144296-42-4 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


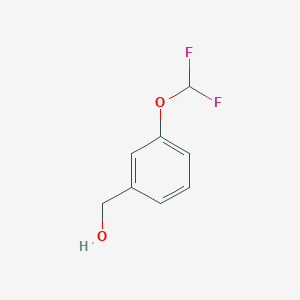

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
